The synthesis of VER-49009 involves multiple steps, beginning with the formation of the core pyrazole structure. The general synthetic route includes:
For industrial production, scaling up these synthetic routes requires optimization of reaction conditions and rigorous quality control measures to maintain consistent quality and yield .
The molecular structure of VER-49009 features a pyrazole ring connected to a resorcinol moiety. Key structural data include:
The binding interactions involve hydrogen bonds between the pyrazole ring and specific amino acids in the HSP90 protein, which are critical for its inhibitory action .
VER-49009 can participate in several chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific products formed depend on the reagents and conditions used during the reactions .
VER-49009 exerts its effects primarily through the inhibition of HSP90's ATPase activity. This inhibition leads to:
The compound has demonstrated an IC50 value of 47 nM against HSP90β and shows significant antiproliferative activity in various cancer cell lines .
VER-49009 possesses several notable physical and chemical properties:
These properties make VER-49009 suitable for various biochemical assays and therapeutic applications .
VER-49009 has diverse applications in scientific research:
VER-49009 (CCT 129397) is a potent, synthetic small-molecule inhibitor targeting the N-terminal ATP-binding pocket of heat shock protein 90 (Hsp90), with an IC₅₀ of 25 nM and a dissociation constant (Kd) of 78 nM [3]. Its design originated from a chemoproteomics approach using purine-based affinity media to identify ATP-competitive binders, followed by structure-based optimization [2] [5]. The compound features a resorcinol core that anchors it to Hsp90’s adenosine-binding site through critical hydrogen bonds:
VER-49009 exhibits high selectivity for cytosolic Hsp90 isoforms (Hsp90α and Hsp90β) over the endoplasmic reticulum paralog Grp94 or mitochondrial TRAP1 [1] [2]. Biochemical assays confirm its >100-fold selectivity against other ATP-dependent chaperones like Hsc70 [5]. However, its affinity for Hsp90β (Kd = 78 nM) is marginally stronger than for Hsp90α, attributed to subtle differences in the hydrophobic pocket flexibility [1]. Unlike natural inhibitors like geldanamycin, VER-49009’s efficacy is independent of NQO1 enzyme expression, avoiding a common resistance mechanism [3].
Table 1: Biochemical and Cellular Profiling of VER-49009
Parameter | Value | Assay System | Reference |
---|---|---|---|
Hsp90β IC₅₀ | 25 nM | Fluorescence polarization | [3] |
Hsp90β Kd | 78 nM | Isothermal titration | [3] |
Selectivity (Hsp90α/Hsp90β) | ~1.2-fold | Competitive binding | [1] |
Cellular GI₅₀ (HCT-116) | 260 nM | SRB proliferation assay | [3] |
ErbB2 degradation (SK-BR-3) | EC₅₀ = 350 nM | Western blot | [3] |
By occupying the ATP-binding site, VER-49009 allosterically inhibits Hsp90’s intrinsic ATPase activity, which is essential for the chaperone cycle’s conformational tightening phase [1] [4]. This disruption prevents the formation of mature client-Hsp90-cochaperone complexes (e.g., with Cdc37 or p23) [1]. Consequently, client proteins undergo ubiquitin-mediated degradation via the proteasome. In SK-BR-3 breast cancer cells, VER-49009 (0.35 μM) depletes ErbB2 within 3–8 hours post-treatment, with recovery observed by 24 hours [3].
VER-49009 simultaneously destabilizes multiple oncogenic clients critical for cancer hallmarks:
Table 2: Key Client Proteins Targeted by VER-49009
Client Protein | Function | Degradation Efficiency | Cancer Model |
---|---|---|---|
ERBB2 (HER2) | Receptor tyrosine kinase | EC₅₀ = 350 nM | SK-BR-3 breast cancer |
C-RAF | MAPK pathway kinase | 80% loss at 500 nM, 6h | SF-268 glioblastoma |
Survivin | Apoptosis inhibitor | >60% loss at 1 μM, 24h | HCT-116 colon cancer |
Akt | Survival kinase | Dephosphorylation at Ser473 | U-87MG glioblastoma |
Paradoxically, Hsp90 inhibition triggers a compensatory heat shock response (HSR) via HSF-1 activation. In SK-BR-3 cells, VER-49009 (0.5 μM) upregulates Hsp70 (HSP72) and Hsp27 within 4–8 hours [1] [3]. These chaperones exhibit anti-apoptotic activity by stabilizing survival pathways and sequestering pro-apoptotic factors like Bax [1]. This feedback loop represents a key resistance mechanism, necessitating combinatorial approaches (e.g., with HSF-1 or Hsp70 inhibitors) to enhance efficacy [1] [8].
VER-49009 indirectly modulates gene expression through client depletion and direct transcriptional effects:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7